molecular formula C15H8N4O6 B2783992 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 922043-97-8

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2783992
CAS RN: 922043-97-8
M. Wt: 340.251
InChI Key: QLZUBYCHDFVZKP-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in many drugs due to their versatility and unique physicochemical properties . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For instance, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have garnered attention for their potent anti-tumor properties. Research indicates that this compound exhibits significant cell growth inhibitory effects across various cancer cell lines. For instance, in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8), it demonstrates promising inhibition rates . Further studies could explore its mechanism of action and potential as an anticancer drug candidate.

Antibacterial Properties

Given the global challenge of antibiotic resistance, novel antimicrobial agents are urgently needed. Benzofuran compounds, including our target compound, have shown promise in this regard. Investigating its antibacterial activity against standard and clinical strains could reveal its potential as a therapeutic agent .

Anti-Viral Applications

Considering the compound’s structural features, it’s worth exploring its anti-viral potential. For instance, the recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity, suggesting a role in combating viral infections .

Drug Prospects

As we uncover more about its natural sources, bioactivities, and chemical synthesis, we can assess its suitability as a lead compound for drug development. The relationship between its structure and bioactivity remains an exciting area of study .

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary depending on the specific compound. For example, some benzofuran compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of benzofuran derivatives and their potential applications as drugs .

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O6/c20-13(10-5-6-12(24-10)19(21)22)16-15-18-17-14(25-15)11-7-8-3-1-2-4-9(8)23-11/h1-7H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZUBYCHDFVZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

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